REACTION_CXSMILES
|
OCC[CH:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]1.N1[CH:21]=[CH:20]N=C1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[I:41]I>CCOCC.CCOCC.CC#N>[C:13]([O:12][C:10]([N:7]1[CH2:6][CH2:5][CH2:4][CH2:9][CH:8]1[CH2:20][CH2:21][I:41])=[O:11])([CH3:14])([CH3:15])[CH3:16] |f:5.6|
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
OCCC1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
ether CH3CN
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC.CC#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with sat'd Na2SO4 (2×200 mL), sat'd CaSO4 (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
The material was filtered through a pad of silica
|
Type
|
CUSTOM
|
Details
|
to remove the triphenylphosphine oxide providing 6.1 g (92%) of the title compound
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CCCC1)CCI
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |